
Ir(p-F-ppy)3
Descripción general
Descripción
Ir(p-F-ppy)3 is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light .
Synthesis Analysis
The synthesis of this compound involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride . Another method involves adding fac-Ir(ppy)2(vppy) to poly(4-diphenylaminostyryl)lithium (PDASLi) .
Molecular Structure Analysis
The molecular structure of this compound is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . The complex is observed with the facial stereochemistry, which is chiral .
Chemical Reactions Analysis
This compound is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light . It has been used in various reactions, including the decarboxylative arylation of α-amino acids .
Physical and Chemical Properties Analysis
This compound is a yellow-green solid . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- The annealing of Ir(p-F-ppy)3 thin films impacts their optical properties significantly. Thermal annealing increases the crystallite size and affects various optical parameters, including dielectric constants and optical conductivity. This suggests its potential use in high-capacity communication networks (Elesh, Salem, & Mohamed, 2020).
- In organic light-emitting diodes (OLEDs), the interplay between charge transport and luminescence efficiency is influenced by the morphology of films containing this compound. The research highlights how the clustering of this compound molecules can affect hole mobility and photoluminescence properties, indicating its critical role in OLED performance (Gao et al., 2019).
Molecular Orientation and Structure
- Grazing incidence X-ray diffraction (GIXRD) and grazing incidence wide-angle X-ray scattering (GIWAXS) studies of this compound in thin films reveal that these materials form crystalline grains with a preferred orientation. This structural information is valuable for improving light extraction efficiency in OLEDs (Murawski et al., 2018).
Electrogenerated Chemiluminescence
- The use of this compound in electrogenerated chemiluminescence (ECL) shows potential for enhancing emission intensity and enabling color selection through applied electrochemical potentials. This makes it a promising candidate for advanced ECL applications (Soulsby et al., 2018).
Mecanismo De Acción
Target of Action
Ir(p-F-ppy)3, also known as Tris[5-fluoro-2-(2-pyridinyl)phenyl]iridium, is primarily a photocatalyst . It facilitates the decarboxylative arylation of α-amino acids using visible light . This process is crucial in the conversion of biomass to drug pharmacophore .
Mode of Action
The interaction of this compound with its targets involves the absorption of visible light, which triggers the decarboxylative arylation process . This process involves the removal of a carboxyl group and the addition of an aryl group to α-amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the decarboxylation of α-amino acids . This process leads to the formation of arylated α-amino acids, which are important building blocks in the synthesis of various bioactive compounds .
Result of Action
The result of this compound action is the formation of arylated α-amino acids . These compounds are crucial in the synthesis of various bioactive compounds, contributing to the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. It requires visible light to facilitate the decarboxylative arylation process
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ir(p-F-ppy)3 plays a crucial role in biochemical reactions, particularly in the realm of photoredox catalysis. This compound interacts with a variety of enzymes and proteins, facilitating the decarboxylative arylation of α-amino acids using visible light . The interaction between this compound and these biomolecules is primarily based on its ability to absorb light and transfer energy, thereby initiating and accelerating chemical reactions. The compound’s excited state has a reduction potential of -2.14 V, making it a potent photoreducing agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, the compound’s ability to generate reactive oxygen species (ROS) upon light activation can induce oxidative stress, thereby impacting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound’s photochemical properties enable it to act as a catalyst in various reactions, including enzyme inhibition and activation. For example, this compound can bind to specific enzymes, altering their conformation and activity. This binding interaction is often facilitated by the compound’s ability to absorb light and transfer energy to the enzyme, leading to changes in its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its photochemical activity can lead to gradual degradation over extended periods of light exposure. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate photoredox reactions without causing significant toxicity. At higher doses, this compound can induce adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial photochemical properties are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a photoredox catalyst. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can facilitate the decarboxylation of α-amino acids, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, this compound can bind to certain membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it exerts its photochemical effects on mitochondrial enzymes and metabolic pathways. This localization is essential for understanding the compound’s overall impact on cellular function .
Propiedades
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21F3IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


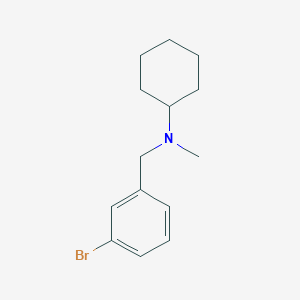
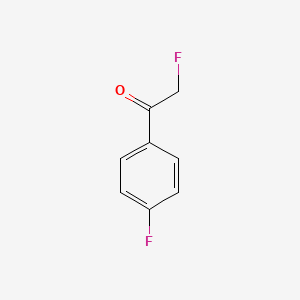
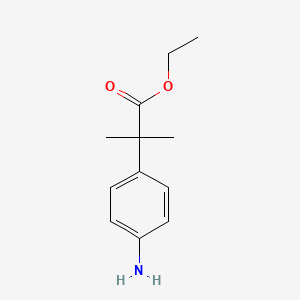
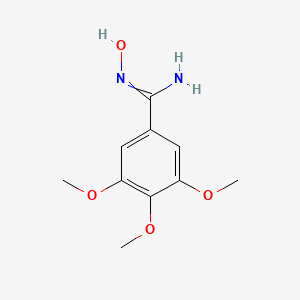
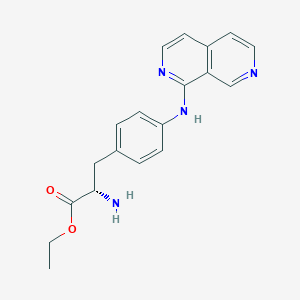

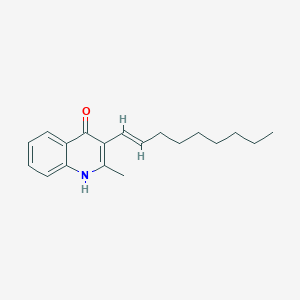
![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

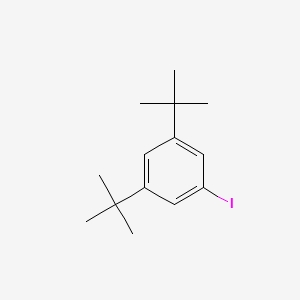
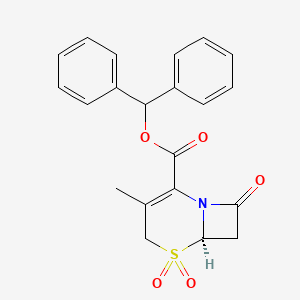
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)
